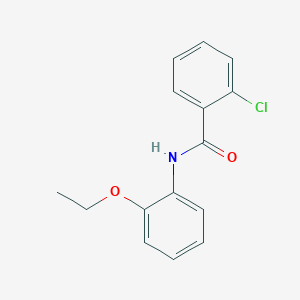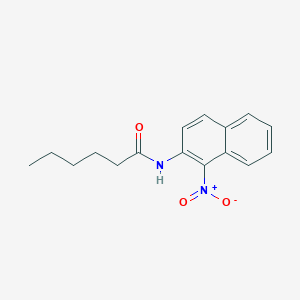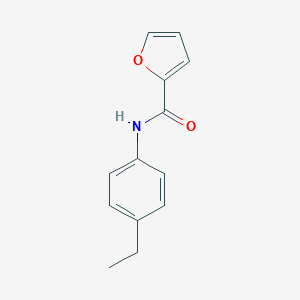
N-(4-bromo-2-methylphenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)pentanamide, also known as Brorphine, is a synthetic opioid that has gained popularity in the research community due to its potential as a painkiller. It is a derivative of the opioid agonist, U-47700, and has been found to have a higher potency and longer duration of action.
Mechanism of Action
N-(4-bromo-2-methylphenyl)pentanamide acts on the mu-opioid receptor in the brain, producing analgesic effects. It also activates the kappa-opioid receptor, which produces dysphoria and sedation. The exact mechanism of action of N-(4-bromo-2-methylphenyl)pentanamide is not fully understood, but it is believed to produce its effects through a combination of receptor activation and modulation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)pentanamide produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also produces a range of side effects, including nausea, vomiting, and constipation. These effects are similar to those produced by other opioids and are believed to be mediated through the activation of the mu-opioid receptor.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)pentanamide has several advantages for use in lab experiments. It has a high potency and longer duration of action than other synthetic opioids, making it a useful tool for studying the mu-opioid receptor and its effects on pain. Additionally, N-(4-bromo-2-methylphenyl)pentanamide has a low risk of overdose, making it a safer alternative to traditional opioids. However, N-(4-bromo-2-methylphenyl)pentanamide also has several limitations, including its high cost and limited availability. It is also a controlled substance, which requires special permits and regulations for use in research.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)pentanamide. One area of interest is the development of new synthetic opioids that have a higher potency and longer duration of action than N-(4-bromo-2-methylphenyl)pentanamide. Additionally, researchers are interested in studying the potential of N-(4-bromo-2-methylphenyl)pentanamide as a replacement for traditional opioids in the treatment of chronic pain. Finally, there is interest in studying the effects of N-(4-bromo-2-methylphenyl)pentanamide on other opioid receptors, such as the delta-opioid receptor, which may have potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-bromo-2-methylphenyl)pentanamide involves the reaction of 4-bromo-2-methylbenzoic acid with pentanoyl chloride in the presence of triethylamine. The resulting product is then reduced using lithium aluminum hydride to yield N-(4-bromo-2-methylphenyl)pentanamide. This synthesis method has been modified and improved upon by various researchers, resulting in higher yields and purity.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)pentanamide has been studied extensively in the research community for its potential as a painkiller. It has been found to have a higher potency and longer duration of action than other synthetic opioids, making it a promising candidate for the treatment of chronic pain. Additionally, N-(4-bromo-2-methylphenyl)pentanamide has been studied for its potential as a replacement for traditional opioids, which are highly addictive and have a high risk of overdose.
properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H16BrNO/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
GQNPTJWQJMENHO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Br)C |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



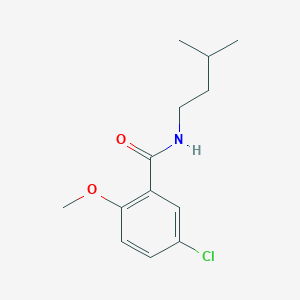
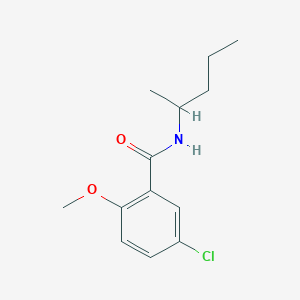
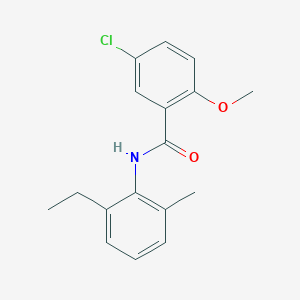
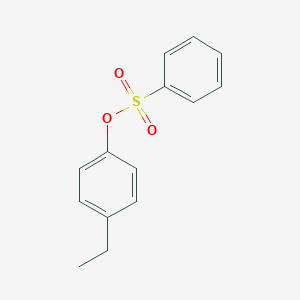


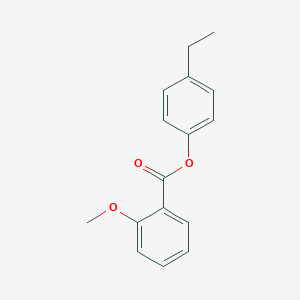

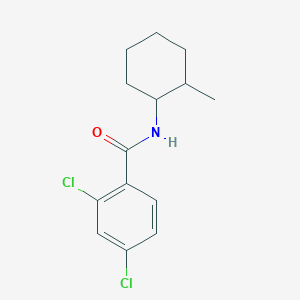
![N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
